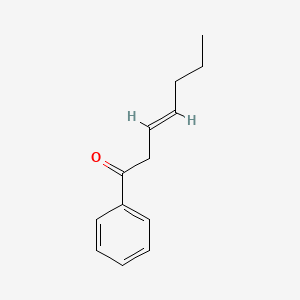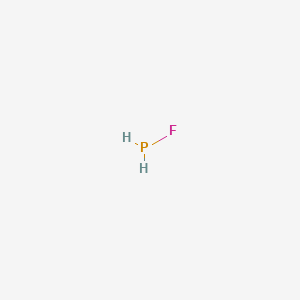
Fluorophosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorophosphane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3\text{HF} \rightarrow \text{PF}_3 + 3\text{HCl} ]
Another method involves the direct fluorination of phosphane (PH₃) using elemental fluorine (F₂) or other fluorinating agents. This reaction requires careful control of temperature and pressure to avoid the formation of unwanted by-products.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where phosphorus trichloride and hydrogen fluoride are reacted under optimized conditions to maximize yield and purity. The process involves stringent safety measures due to the highly reactive and corrosive nature of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorophosphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphorus oxyfluorides.
Reduction: It can be reduced to phosphane (PH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), chlorine (Cl₂), and other halogens.
Reducing Agents: Hydrogen (H₂), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation: Phosphorus oxyfluorides (e.g., POF₃).
Reduction: Phosphane (PH₃).
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Fluorophosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are explored for their potential use in biochemical assays and as probes for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate the potential of this compound-based compounds in drug development, particularly as enzyme inhibitors.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which fluorophosphane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of highly electronegative fluorine atoms, which can influence the electronic properties of the phosphorus atom. This makes this compound a versatile reagent in both organic and inorganic chemistry.
Vergleich Mit ähnlichen Verbindungen
Fluorophosphane can be compared with other similar compounds such as:
Phosphane (PH₃): Unlike phosphane, this compound has fluorine atoms that significantly alter its reactivity and properties.
Chlorophosphane (PCl₃): Chlorophosphane is less reactive than this compound due to the lower electronegativity of chlorine compared to fluorine.
Bromophosphane (PBr₃): Bromophosphane is similar to chlorophosphane but with even lower reactivity due to the larger atomic radius of bromine.
This compound’s uniqueness lies in its high reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
14500-81-3 |
|---|---|
Molekularformel |
FH2P |
Molekulargewicht |
51.988 g/mol |
IUPAC-Name |
fluorophosphane |
InChI |
InChI=1S/FH2P/c1-2/h2H2 |
InChI-Schlüssel |
DVERFJXHCKPMNM-UHFFFAOYSA-N |
Kanonische SMILES |
FP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


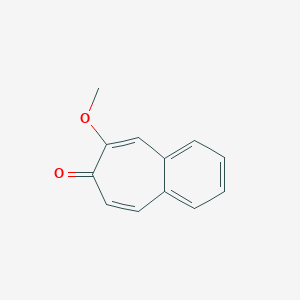
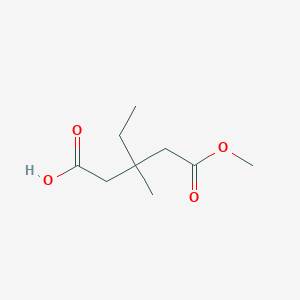
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
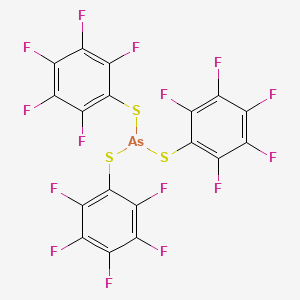
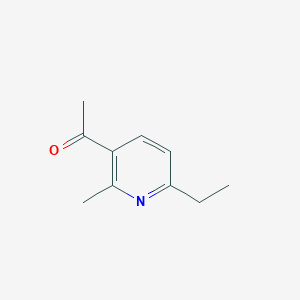
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
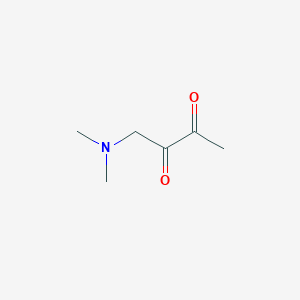
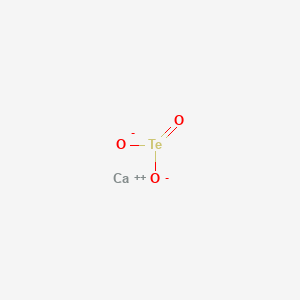


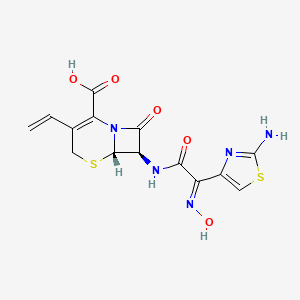

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
